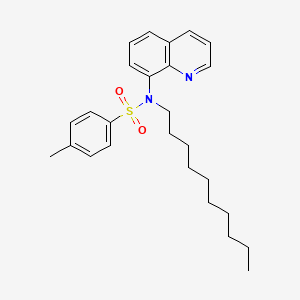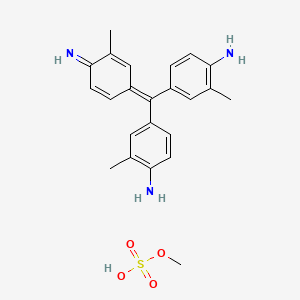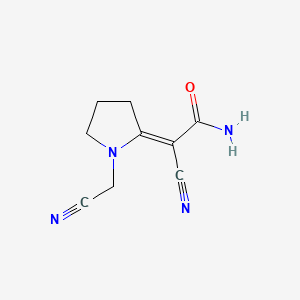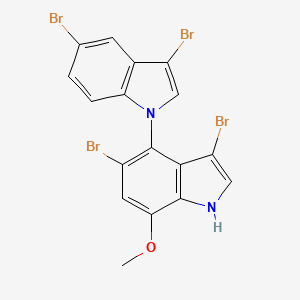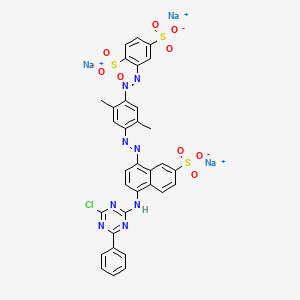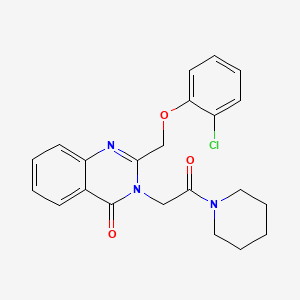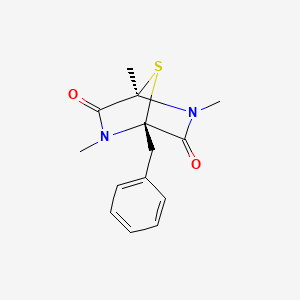
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine is a complex organic compound with the molecular formula C14H16N2O2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the piperazine ring.
Introduction of Epithio and Dioxo Groups: The epithio group is introduced via a thiolation reaction, where sulfur sources like thiourea or elemental sulfur are used. The dioxo functionalities are incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the epithio group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, potassium permanganate.
Reduction: LAH, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, benzyl halides, methyl iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Benzylated or methylated derivatives.
Applications De Recherche Scientifique
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Trimethyl-6-benzyl-2,5-dioxopiperazine: Lacks the epithio group, resulting in different reactivity and applications.
1,3,4-Trimethyl-6-benzyl-3,6-dioxopiperazine:
Propriétés
Numéro CAS |
73347-60-1 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
(1R,4R)-1-benzyl-2,4,5-trimethyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-13-11(17)16(3)14(19-13,12(18)15(13)2)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/t13-,14-/m1/s1 |
Clé InChI |
KYYKZISDTJVXAE-ZIAGYGMSSA-N |
SMILES isomérique |
C[C@]12C(=O)N([C@](S1)(C(=O)N2C)CC3=CC=CC=C3)C |
SMILES canonique |
CC12C(=O)N(C(S1)(C(=O)N2C)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)

